molecular formula C21H18ClN3 B12159309 4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No.: B12159309
M. Wt: 347.8 g/mol
InChI Key: UJFMPPQBXPJKAX-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline: 4-chloro-N-(2-methyl-3-indolylmethyl)pyridin-2-ylbenzenamine , is a complex organic molecule. Its chemical formula is C₁₇H₁₄N₃O₂Cl . Let’s break down its structure:

  • The core consists of an indole ring (2-methyl-1H-indol-3-yl) fused with a pyridine ring (pyridin-2-yl).
  • A chloro group (4-chloro) is attached to the benzene ring.
  • The amine group (aniline) is present, making it a versatile compound.

Preparation Methods

Synthetic Routes::

    Methylation of Indole:

    Multistep Synthesis:

Industrial Production:: Industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.

Chemical Reactions Analysis

    Oxidation: It can undergo oxidation reactions due to the presence of the indole moiety.

    Reduction: Reduction of the nitro group to an amino group is common.

    Substitution: Chlorination or other substitutions occur at the benzene ring.

    Common Reagents: Formaldehyde, pyridine, chlorinating agents.

    Major Products: The chlorinated derivative is the primary product.

Scientific Research Applications

    Medicine: Investigated for potential anticancer properties.

    Microbiology: Shows antimicrobial potential.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

    Targets: It may interact with cellular proteins, affecting cell growth and survival.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of indole, pyridine, and chloro groups sets it apart.

    Similar Compounds: Related compounds include other indole derivatives and pyridine-containing molecules.

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(19-8-4-5-13-23-19)25-16-11-9-15(22)10-12-16/h2-13,21,24-25H,1H3

InChI Key

UJFMPPQBXPJKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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